
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione is a heterocyclic compound containing a six-membered ring with four nitrogen atoms. This compound is part of the tetrazine family, known for their unique chemical properties and applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with substituted benzaldehydes in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like methanol or benzene at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products: The major products formed from these reactions include various substituted tetrazine derivatives, which can have different functional groups attached to the nitrogen atoms in the ring .
Applications De Recherche Scientifique
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which 1,4-dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the ring can form coordination complexes with metal ions, influencing the compound’s reactivity and stability. Additionally, the compound can participate in electron transfer reactions, which are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrazine: Another member of the tetrazine family, known for its use in Diels-Alder reactions.
1,4-Dihydropyrazine: A related compound with similar electronic properties but different reactivity.
1,4-Dihydro-1,2,4,5-tetrazine: A close relative with different substituents on the nitrogen atoms.
Uniqueness: 1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
67741-64-4 |
|---|---|
Formule moléculaire |
C4H6N4O2 |
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
1,4-dimethyltetrazine-5,6-dione |
InChI |
InChI=1S/C4H6N4O2/c1-7-3(9)4(10)8(2)6-5-7/h1-2H3 |
Clé InChI |
JOHWHRGIECRSRQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=O)N(N=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)

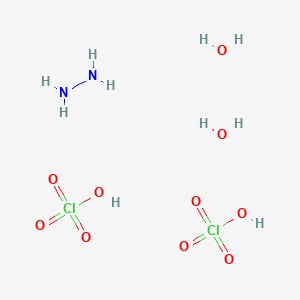
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
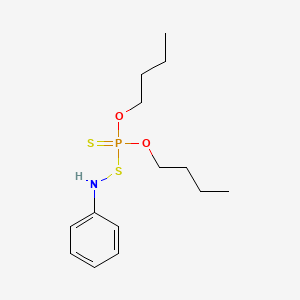
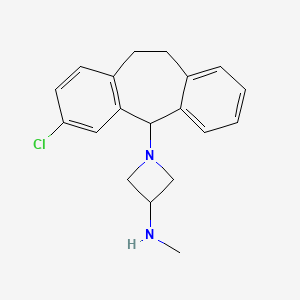
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
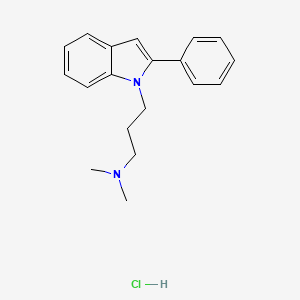
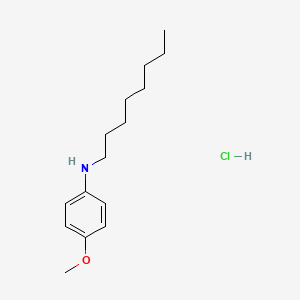
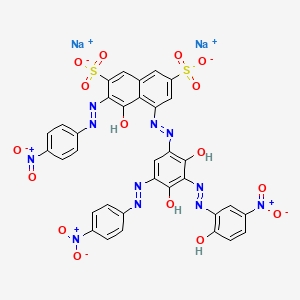

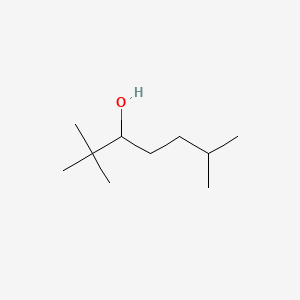
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
